molecular formula C₆H₁₁Cl₂N₃O B1147211 2,3-Diamino-5-methoxypyridine dihydrochloride CAS No. 127356-15-4

2,3-Diamino-5-methoxypyridine dihydrochloride

Cat. No.: B1147211
CAS No.: 127356-15-4
M. Wt: 212.08
InChI Key:
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Description

2,3-Diamino-5-methoxypyridine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3O. It is a derivative of pyridine, characterized by the presence of two amino groups and a methoxy group on the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-methoxypyridine dihydrochloride typically involves the reaction of 2,3-diaminopyridine with methoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino groups are oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2,3-Diamino-5-methoxypyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5-methoxypyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • 2,3-Diamino-6-methoxypyridine dihydrochloride
  • 2,3-Diaminopyridine
  • 2,6-Diaminopyridine

Comparison: 2,3-Diamino-5-methoxypyridine dihydrochloride is unique due to the specific positioning of its amino and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill. For example, the presence of the methoxy group at the 5-position can influence the compound’s reactivity and interaction with biological targets differently compared to its isomers.

Properties

IUPAC Name

5-methoxypyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-10-4-2-5(7)6(8)9-3-4;;/h2-3H,7H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIQVGOFLTPBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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